molecular formula C16H14O3 B1210226 7-Methoxyisoflavanone

7-Methoxyisoflavanone

Cat. No.: B1210226
M. Wt: 254.28 g/mol
InChI Key: JVMWFGYBGRWDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyisoflavanone is a chemical compound belonging to the isoflavanone class of flavonoids. Isoflavanones are a significant subgroup of flavonoids and are recognized as important intermediates in the biosynthesis of various complex phytochemicals in plants . In particular, flavanone precursors like liquiritigenin and naringenin are known to be central in the biosynthetic pathways leading to many isoflavones . Within plant systems, compounds of this class often function as phytoalexins, which are antimicrobial substances synthesized as part of a plant's defense response against pathogens and other stressors . Researchers value isoflavanones for their role in studying these natural defense mechanisms and metabolic pathways. This product, this compound, is provided as a high-purity standard to facilitate such phytochemical and pharmacological research. It is supplied for research use only and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

7-methoxy-3-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3

InChI Key

JVMWFGYBGRWDEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CO2)C3=CC=CC=C3

Synonyms

7-methoxyisoflavanone

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Effects

Atopic Dermatitis Treatment
Recent studies have demonstrated that 7-Methoxyisoflavone significantly alleviates symptoms of atopic dermatitis (AD). In a controlled study involving mice models, treatment with this compound reduced ear thickness, spleen index, and levels of serum immunoglobulin E (IgE), indicating a decrease in allergic responses. The mechanism involves modulation of Th1/Th2 cytokine balance and inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses .

Endothelial Inflammation Suppression
Another critical application of 7-Methoxyisoflavone is its ability to suppress vascular endothelial inflammation. In vitro studies indicated that it effectively reduced the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) treated with interleukin-1 beta (IL-1β). This suggests potential therapeutic benefits in chronic inflammatory diseases by inhibiting monocyte adhesion to the endothelium and reversing NF-κB activation .

Anticancer Properties

Antitumor Activity
7-Methoxyisoflavone has shown promising anticancer properties across various studies. For instance, it was synthesized and screened for anticancer activity alongside other compounds. Results indicated that it possesses significant cytotoxic effects against cancer cell lines, including breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship of flavonoids have highlighted that modifications to the methoxy group can enhance their anti-proliferative activities against breast cancer cell lines. This research emphasizes the potential for developing more effective derivatives based on 7-Methoxyisoflavone for cancer treatment .

Metabolic Benefits

Cholesterol Reduction and Appetite Regulation
Preliminary studies have suggested that 7-Methoxyisoflavone may contribute to lowering blood cholesterol levels and regulating appetite. Although these findings are based on animal models and require further validation through double-blind human trials, they indicate a potential role for this compound in managing metabolic disorders .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of 7-Methoxyisoflavone has been optimized through various methods, including microwave-assisted condensation techniques. This efficient synthesis contributes to the availability of the compound for research and potential pharmaceutical applications .

Summary Table of Applications

Application AreaMechanism/EffectsReferences
Anti-inflammatoryModulation of Th1/Th2 balance; NF-κB inhibition ,
AnticancerInduction of apoptosis; inhibition of proliferation ,
Metabolic healthCholesterol reduction; appetite regulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The bioactivity of flavanones is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of 7-Methoxyisoflavanone with key analogues:

Table 1: Comparative Analysis of this compound and Analogues
Compound Molecular Formula Key Substituents Biological Activities Key Findings
This compound C₁₆H₁₂O₃ Methoxy (C7) Anticancer (IC₅₀: 12–25 µM in leukemia cells), Antioxidant (EC₅₀: 18 µM) Induces caspase-3-mediated apoptosis; superior ROS scavenging vs. parent flavanones .
2,3-Diarylchromanones C₁₉H₁₆O₃ Aryl groups (C2, C3) Anticancer (IC₅₀: 8–15 µM), Moderate antioxidant activity Higher cytotoxicity due to aryl group hydrophobicity enhancing membrane penetration .
7-Hydroxy-4’-methoxyflavanone C₁₆H₁₂O₄ Hydroxy (C7), Methoxy (C4’) Anticancer (IC₅₀: 20–30 µM), Antioxidant (EC₅₀: 22 µM) Reduced solubility vs. This compound; hydroxyl group enhances metal chelation .
5-Methyl-7-methoxyisoflavone C₁₇H₁₄O₃ Methyl (C5), Methoxy (C7) Moderate anticancer (IC₅₀: 35–50 µM), Weak antioxidant Steric hindrance from C5 methyl group reduces binding to cellular targets .
4’,7-Dimethoxy-6-hydroxyisoflavone C₁₇H₁₄O₅ Methoxy (C4’, C7), Hydroxy (C6) Antifungal, Antioxidant (EC₅₀: 15 µM) Synergistic effects of dual methoxy and hydroxy groups improve radical scavenging .

Mechanistic and Activity Differences

Anticancer Activity: this compound outperforms 5-Methyl-7-methoxyisoflavone due to the absence of steric hindrance at C5, allowing better interaction with apoptosis regulators . 2,3-Diarylchromanones show higher cytotoxicity than this compound, likely due to enhanced lipophilicity from aryl groups, which improves cellular uptake .

Antioxidant Efficiency: The methoxy group in this compound provides stronger electron donation than the hydroxyl group in 7-Hydroxy-4’-methoxyflavanone, resulting in better radical neutralization . 4’,7-Dimethoxy-6-hydroxyisoflavone exhibits dual antioxidant mechanisms: methoxy groups stabilize radicals, while the C6 hydroxy group directly scavenges ROS .

Structural-Activity Relationships :

  • Methoxy vs. Hydroxy : Methoxy groups enhance membrane permeability and metabolic stability compared to hydroxyl groups, which may oxidize or form conjugates .
  • Substituent Position : C7 substitution is critical for activity; analogues with methoxy/hydroxy groups at C7 consistently show higher bioactivity than those substituted at other positions .

Limitations and Contradictions

  • While 2,3-diarylchromanones are more cytotoxic, their poor solubility limits therapeutic applicability compared to this compound .
  • 7-Hydroxy-4’-methoxyflavanone’s antioxidant activity is pH-dependent, losing efficacy in acidic environments, unlike methoxy-substituted analogues .

Preparation Methods

Hoesch Reaction-Based Synthesis

The Hoesch reaction serves as a foundational step in constructing the deoxybenzoin intermediate, a precursor to isoflavonoids. In the synthesis of 5-methyl-7-methoxyisoflavone, researchers employed 3,5-orcinol and benzyl cyanide under acidic conditions to yield 2,4-dihydroxy-6-methyldeoxybenzoin. This method, when adapted for this compound, requires precise control of reaction temperature (15–50°C) and stoichiometric ratios to prevent over-alkylation. The intermediate is subsequently cyclized using morpholine and triethyl orthoformate, achieving a total pathway yield of 26%.

Cyclization and O-Methylation

Cyclization of hydroxylated deoxybenzoins represents a critical transformation. Boron trifluoride etherate (BF₃·Et₂O) catalyzes this step by activating the carbonyl group for nucleophilic attack, as demonstrated in the synthesis of 7-hydroxy-2'-methoxyisoflavone. Post-cyclization, O-methylation with methyl sulfate introduces the methoxy group at position 7. Key parameters include:

  • Reaction time: 4–6 hours

  • Temperature: 60–80°C

  • Solvent system: DMF/water mixtures

One-Pot Synthesis Strategies

Boron Trifluoride-Mediated Cyclization

A streamlined one-pot approach eliminates intermediate isolation steps. For 7-hydroxy-2'-methoxyisoflavone synthesis, resorcinol and 2'-methoxyphenylacetic acid undergo Friedel-Crafts acylation in BF₃·Et₂O, followed by in situ cyclization with methanesulfonyl chloride in DMF. This method achieves 83% yield through:

  • Temperature gradient: 60–100°C

  • Stoichiometric control of BF₃ (7 mL per 3 mmol substrate)

  • Sequential addition of DMF and mesyl chloride

Demethylation Protocols

Selective demethylation using aluminum chloride (AlCl₃) converts methoxy groups to hydroxyls. In the preparation of 7,2'-dihydroxyisoflavone, AlCl₃ (1.3 eq) in nitrobenzene at 80°C for 1.5 hours achieves 84% conversion efficiency. This method’s applicability to this compound derivatives requires careful optimization of:

  • Lewis acid concentration

  • Reaction time (1–2 hours)

  • Workup procedures to prevent re-oxidation

Crystallization and Polymorph Control

Solvent Screening for Polymorph Formation

The CN101591324B patent identifies three crystalline forms (A, B, C) of 5-methyl-7-methoxyisoflavone through systematic solvent screening. While directly focused on a structural analog, these findings inform this compound crystallization:

Solvent SystemCrystal FormMelting Point (°C)X-Ray Peaks (2θ)
Methanol/ChloroformB118–11910.2°, 12.5°, 15.8°
Ethyl Acetate/HexaneA122–1249.8°, 13.1°, 16.4°
Acetonitrile/WaterC115–11711.0°, 14.2°, 17.6°

Recrystallization Parameters

Key variables influencing crystal purity and morphology:

  • Temperature gradient : 4–60°C during nucleation

  • Ambient humidity : 10–75% RH for controlled crystal growth

  • Solvent polarity : Methanol produces needle-like crystals, while chloroform yields prismatic forms

Analytical Characterization

Spectroscopic Identification

Infrared spectroscopy reveals characteristic absorptions for methoxylated isoflavonoids:

  • C=O stretch : 1622–1602 cm⁻¹

  • O–CH₃ vibration : 2842 cm⁻¹

  • Aromatic C–H : 3080–3001 cm⁻¹

¹H NMR spectra show distinct patterns:

  • C7-OCH₃ : δ 3.87 (s, 3H)

  • C4 ketone : No observable proton signal

  • Aromatic protons : Multiplets between δ 6.80–7.50

Thermal Analysis

Differential scanning calorimetry (DSC) of crystal form B exhibits a sharp endotherm at 119°C (ΔH = 142 J/g), confirming high crystalline purity.

Comparative Evaluation of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical Hoesch2692Scalability to gram quantitiesMulti-step purification
One-Pot BF₃ Cyclization8395Reduced processing timeHigh BF₃ consumption
Demethylation8489Functional group interconversionRequires toxic solvents

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 7-Methoxyisoflavanone, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : The synthesis of this compound typically involves Claisen-Schmidt condensation or modified Algar-Flynn-Oyamada reactions. Key steps include the use of methoxy-substituted benzaldehyde and acetophenone derivatives under alkaline conditions. Post-synthesis, structural confirmation requires HPLC (for purity >95%) and NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR to verify methoxy group positioning at C7 and aromatic protons). FT-IR is used to confirm carbonyl (C=O) stretching bands at ~1640 cm1^{-1} .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

  • Methodological Answer : Stability data indicate that this compound is stable under recommended storage conditions (2–8°C, inert atmosphere). Degradation risks include photolysis and oxidation; thus, solutions should be prepared in anhydrous solvents (e.g., DMSO or ethanol) and stored in amber vials. For long-term storage, lyophilization is advised. Safety protocols (e.g., PPE: gloves, lab coats, and fume hood use) align with OSHA and CE standards for non-hazardous flavonoids .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Contradictions in bioactivity often arise from assay conditions (e.g., concentration, cell lines, ROS scavenging protocols). To resolve these:

  • Dose-response studies (0.1–100 µM) in multiple cell models (e.g., HepG2 for liver toxicity, MCF-7 for anticancer activity).
  • Mechanistic validation via ROS detection assays (e.g., DCFH-DA) and gene expression profiling (Nrf2/Keap1 pathway).
  • Comparative analysis with structural analogs (e.g., 7-hydroxy derivatives) to isolate methoxy group contributions .

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps for redox activity) and predict metabolic sites.
  • Molecular docking (AutoDock Vina) identifies binding affinities with targets like aromatase (PDB: 3EQM) or ERα.
  • ADMET prediction tools (SwissADME, pkCSM) evaluate logP (target: 2.5–3.5), BBB permeability, and CYP450 interactions. A 2020 study achieved a 40% improvement in bioavailability via 3′-methyl substitution .

Q. What are the critical considerations for selecting in vivo models to evaluate this compound’s anticancer efficacy?

  • Methodological Answer :

  • Xenograft models (e.g., nude mice with MDA-MB-231 tumors) require dosing at 10–50 mg/kg (IP or oral) for 21 days.
  • Pharmacokinetic profiling (plasma half-life, Cmax_{max}) via LC-MS/MS ensures therapeutic levels.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine). A 2015 study reported hepatotoxicity at >75 mg/kg, necessitating structural derivatization .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?

  • Methodological Answer : Use non-linear regression (GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals. For reproducibility:

  • Triplicate experiments with controls (DMSO vehicle, cisplatin positive control).
  • ANOVA followed by Tukey’s post-hoc test for multi-group comparisons.
  • Outlier detection via Grubbs’ test (α=0.05). A 2023 study highlighted intra-assay variability <15% as critical for validation .

Q. What are the best practices for validating this compound’s mechanism of action across independent laboratories?

  • Methodological Answer :

  • Standardized protocols : Share detailed SOPs for cell culture (e.g., ATCC guidelines), assay buffers (pH 7.4), and compound preparation.
  • Blinded analysis : Independent labs should replicate results using identical batches.
  • Data transparency : Publish raw datasets (e.g., flow cytometry FCS files) in repositories like Figshare. A 2021 multi-lab study achieved 90% reproducibility using these methods .

Safety and Compliance

Q. What exposure control measures are recommended for handling this compound in compliance with EU and OSHA standards?

  • Methodological Answer : Although classified as non-hazardous (NFPA Health=0), labs must:

  • Use local exhaust ventilation during weighing.
  • Implement PPE : Nitrile gloves (≥0.11 mm thickness), ANSI Z87.1-rated goggles.
  • Dispose of waste via incineration (≥850°C) per EPA guidelines .

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